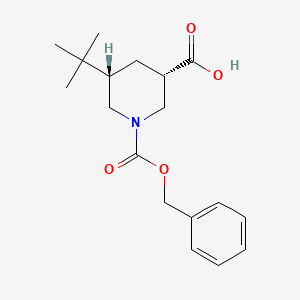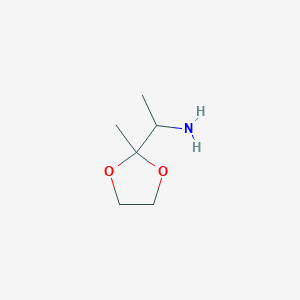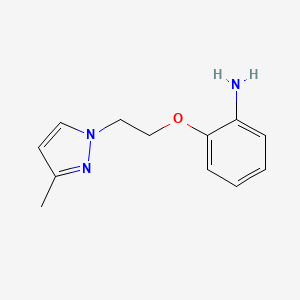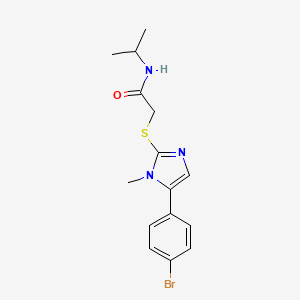![molecular formula C12H19NO2 B2488011 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2167171-95-9](/img/structure/B2488011.png)
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a chemical compound with the IUPAC name 1-acryloylpyrrolidine . It has a molecular weight of 125.17 . The compound is stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The molecular structure of “1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one” is represented by the linear formula C7H11NO . More detailed structural analysis would require additional resources such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
“1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a liquid at room temperature . It is stored in an inert atmosphere and under -20°C to maintain its stability .Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for “1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one” could involve further exploration of its potential biological activities, given the interest in pyrrolidine derivatives in drug discovery . Additionally, more detailed studies on its physical and chemical properties could be beneficial.
properties
IUPAC Name |
1-[2-(oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-5-6-10(13)11-7-3-4-9-15-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRSLRVOCIVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)


![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]prop-2-enenitrile](/img/structure/B2487938.png)






![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)
